Hdac2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac2-IN-1 is a selective inhibitor of histone deacetylase 2, a member of the histone deacetylase family. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression by inhibiting histone deacetylase 2 activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac2-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the basic scaffold of the compound using various organic reactions such as condensation, cyclization, and coupling reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Hdac2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
Hdac2-IN-1 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential as an anti-cancer agent. .
Epigenetic Studies: The compound is used to study the role of histone deacetylase 2 in gene expression and chromatin remodeling. .
Neurodegenerative Diseases: this compound is investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease. .
Inflammatory Diseases: The compound is also studied for its anti-inflammatory properties. .
Mécanisme D'action
Hdac2-IN-1 exerts its effects by selectively inhibiting histone deacetylase 2. The inhibition of histone deacetylase 2 leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased gene transcription. The molecular targets of this compound include histone deacetylase 2 and other components of the chromatin remodeling complex. The pathways involved in its mechanism of action include the regulation of gene expression, cell cycle control, and apoptosis .
Comparaison Avec Des Composés Similaires
Hdac2-IN-1 is compared with other histone deacetylase inhibitors such as:
Vorinostat: A broad-spectrum histone deacetylase inhibitor that targets multiple histone deacetylase isoforms.
Panobinostat: Another broad-spectrum inhibitor with potent anti-cancer activity.
Entinostat: A selective inhibitor of histone deacetylase 1 and histone deacetylase 3.
List of Similar Compounds
- Vorinostat
- Panobinostat
- Entinostat
- Romidepsin
- Belinostat
This compound stands out due to its selectivity for histone deacetylase 2, which may translate to improved therapeutic profiles and reduced adverse effects compared to broader-spectrum histone deacetylase inhibitors .
Activité Biologique
Hdac2-IN-1 is a selective inhibitor of histone deacetylase 2 (HDAC2), a member of the class I HDAC family, which plays a crucial role in the regulation of gene expression through the modification of histone proteins. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in cancer and neurological disorders. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on cellular processes, and relevant case studies.
This compound functions primarily by inhibiting the deacetylation activity of HDAC2. This inhibition leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure and enhanced transcriptional activation of target genes. The selectivity for HDAC2 over other HDACs may provide therapeutic advantages by minimizing off-target effects associated with broader HDAC inhibitors.
1. Cell Proliferation and Apoptosis
Research has shown that inhibition of HDAC2 can restore the activity of tumor suppressor genes such as p16INK4a, which is often silenced in various cancers. In human gastric cancer cell lines, targeted inactivation of HDAC2 led to reduced cell motility, invasion, and clonal expansion, indicating a significant impact on cancer cell behavior .
Study | Cell Line | Effect of this compound | Reference |
---|---|---|---|
Study 1 | MKN1 (gastric cancer) | Reduced proliferation and invasion | |
Study 2 | ES cells (embryonic stem) | Loss of viability and increased apoptosis |
2. Gene Expression Regulation
This compound treatment has been associated with significant changes in gene expression profiles. For instance, transcriptomic analyses revealed that over 2000 genes were deregulated upon HDAC2 inhibition, affecting pathways related to cell cycle regulation and apoptosis .
3. Neuropathic Pain Modulation
In models of neuropathic pain, this compound has been shown to modulate pain pathways by altering the expression of critical genes involved in pain signaling. Specifically, it was found to suppress α2δ-1 expression in primary sensory neurons, which is crucial for NMDA receptor-mediated synaptic plasticity .
Case Study 1: Gastric Cancer
A study demonstrated that treatment with this compound in gastric cancer cell lines resulted in significant restoration of p16INK4a activity and subsequent G1-S cell cycle arrest. This effect was accompanied by decreased expression levels of G1-S phase proteins, highlighting the compound's potential as an anti-cancer agent .
Case Study 2: Embryonic Stem Cells
Research involving embryonic stem cells showed that deletion or inhibition of HDAC2 led to severe defects in cell viability and proliferation. The results indicated that HDAC2 plays a critical role in maintaining stem cell self-renewal and proper mitotic function .
Comparative Analysis of HDAC Inhibitors
The following table summarizes various HDAC inhibitors, including their targets and biological effects:
Inhibitor | Target | Biological Effect |
---|---|---|
This compound | HDAC2 | Reduced proliferation; restored tumor suppressor activity |
Trichostatin A | Class I/II | Global histone acetylation; broad anti-cancer effects |
Vorinostat | Class I/II | Induction of apoptosis; used in cutaneous T-cell lymphoma |
Propriétés
Formule moléculaire |
C22H23ClN4OS |
---|---|
Poids moléculaire |
427.0 g/mol |
Nom IUPAC |
[(2R,4S)-4-(3-chlorophenyl)pyrrolidin-2-yl]-(4-thieno[2,3-c]pyridin-7-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H23ClN4OS/c23-18-3-1-2-16(12-18)17-13-19(25-14-17)22(28)27-9-7-26(8-10-27)21-20-15(4-6-24-21)5-11-29-20/h1-6,11-12,17,19,25H,7-10,13-14H2/t17-,19-/m1/s1 |
Clé InChI |
YMNUWCFQVRYQGA-IEBWSBKVSA-N |
SMILES isomérique |
C1CN(CCN1C2=NC=CC3=C2SC=C3)C(=O)[C@H]4C[C@H](CN4)C5=CC(=CC=C5)Cl |
SMILES canonique |
C1CN(CCN1C2=NC=CC3=C2SC=C3)C(=O)C4CC(CN4)C5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.